molecular formula C14H10BrN3 B14321272 N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine CAS No. 108791-82-8

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine

Katalognummer: B14321272
CAS-Nummer: 108791-82-8
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: SNIYTRFEYBJYHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: is a chemical compound that belongs to the class of benzimidazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine typically involves the condensation of 2-bromoaniline with 2-formylbenzimidazole under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and catalysts like acetic acid or sodium acetate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.

Wissenschaftliche Forschungsanwendungen

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine
  • N-(1H-Benzimidazol-2-yl)-1-(2-chlorophenyl)methanimine
  • N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine

Comparison

Compared to similar compounds, N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine may exhibit unique properties due to the presence of the bromine atom at the 2-position of the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and physical properties.

Eigenschaften

CAS-Nummer

108791-82-8

Molekularformel

C14H10BrN3

Molekulargewicht

300.15 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)methanimine

InChI

InChI=1S/C14H10BrN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-9H,(H,17,18)

InChI-Schlüssel

SNIYTRFEYBJYHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.